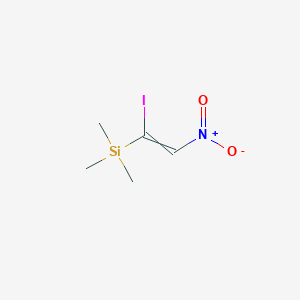
(1-Iodo-2-nitroethenyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Iodo-2-nitroethenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H10INO2Si. This compound is characterized by the presence of an iodo group, a nitro group, and a trimethylsilyl group attached to an ethenyl backbone. It is a versatile reagent used in various organic synthesis reactions due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-2-nitroethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with iodine and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3SiC≡CH+I2+HNO3→(CH3)3SiC(I)=CHNO2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Iodo-2-nitroethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: (1-Amino-2-nitroethenyl)(trimethyl)silane.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the ethenyl group.
Wissenschaftliche Forschungsanwendungen
(1-Iodo-2-nitroethenyl)(trimethyl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Iodo-2-nitroethenyl)(trimethyl)silane involves its ability to act as an electrophile or nucleophile in various chemical reactions. The iodo group can be easily substituted, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the nitro group.
(1-Bromo-2-nitroethenyl)(trimethyl)silane: Similar but with a bromo group instead of an iodo group.
(1-Iodo-2-nitroethenyl)(triethyl)silane: Similar but with triethylsilyl instead of trimethylsilyl.
Uniqueness
(1-Iodo-2-nitroethenyl)(trimethyl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both iodo and nitro groups allows for diverse chemical transformations, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
922139-04-6 |
|---|---|
Molekularformel |
C5H10INO2Si |
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
(1-iodo-2-nitroethenyl)-trimethylsilane |
InChI |
InChI=1S/C5H10INO2Si/c1-10(2,3)5(6)4-7(8)9/h4H,1-3H3 |
InChI-Schlüssel |
AVYGFFXPLHVAIV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=C[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


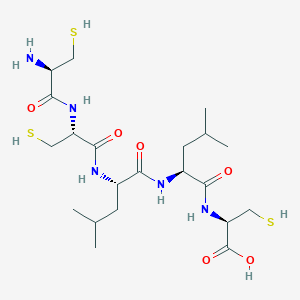

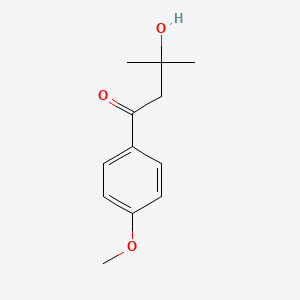
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
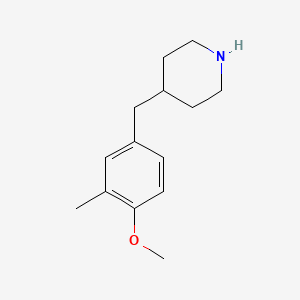
![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)


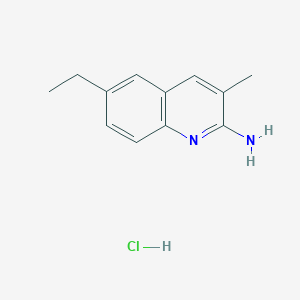
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
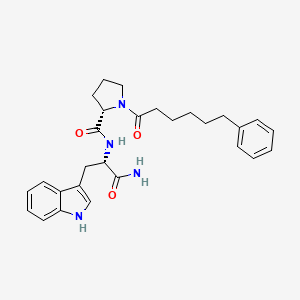
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
